![molecular formula C12H15BrN2O4 B11598915 Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate](/img/structure/B11598915.png)
Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate is an organic compound with the molecular formula C12H15BrN2O4 It is characterized by the presence of a bromoaniline moiety and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate typically involves the reaction of 4-bromoaniline with a suitable carbonyl compound, followed by esterification. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromoaniline moiety, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The bromoaniline moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-({[(4-chloroanilino)carbonyl]amino}oxy)-2-methylpropanoate
- Methyl 2-({[(4-fluoroanilino)carbonyl]amino}oxy)-2-methylpropanoate
- Methyl 2-({[(4-iodoanilino)carbonyl]amino}oxy)-2-methylpropanoate
Uniqueness
Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromoaniline moiety provides distinct electronic and steric properties compared to its chloro, fluoro, and iodo counterparts, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H15BrN2O4 |
|---|---|
Poids moléculaire |
331.16 g/mol |
Nom IUPAC |
methyl 2-[(4-bromophenyl)carbamoylamino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,10(16)18-3)19-15-11(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H2,14,15,17) |
Clé InChI |
SJZGZVIAKFYUAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)ONC(=O)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


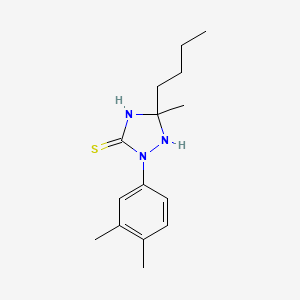
![(4-bromo-2-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11598841.png)
![(5E)-3-(2-fluorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11598848.png)
![4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B11598856.png)
![prop-2-en-1-yl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598877.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598880.png)
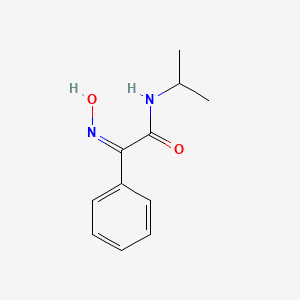
![2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol](/img/structure/B11598890.png)
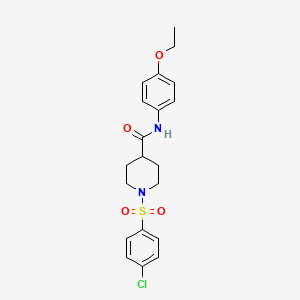
![methyl (2Z)-{2-[(2E)-2-benzylidenehydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11598903.png)
![3-(5-bromo-2-hydroxyphenyl)-3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B11598911.png)
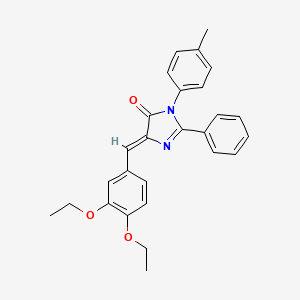
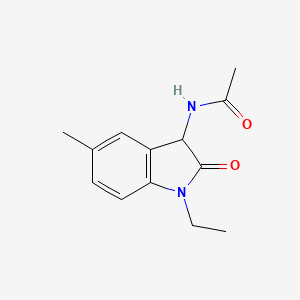
![9'-Bromo-2'-phenyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11598932.png)
